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A Comparative Guide to the Kinase Selectivity Profiles of ODM-203 and Dovitinib

For researchers and drug development professionals, understanding the selectivity of kinase

inhibitors is paramount for predicting efficacy and potential off-target effects. This guide

provides an objective comparison of the selectivity profiles of two multi-kinase inhibitors, ODM-
203 and dovitinib, with a focus on their activity against Fibroblast Growth Factor Receptors

(FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Introduction to the Inhibitors
ODM-203 is a novel, orally available inhibitor that demonstrates equipotent activity against both

FGFR and VEGFR families.[1][2][3] It is recognized for its high selectivity, with inhibitory effects

concentrated on its primary targets.[1]

Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several

classes of receptor tyrosine kinases (RTKs), including class III (e.g., FLT3, c-Kit), class IV

(FGFRs), and class V (VEGFRs).[4][5][6] Its broader spectrum of activity distinguishes it from

more selective inhibitors.[4]

Comparative Kinase Inhibition Profile
The selectivity of ODM-203 and dovitinib has been evaluated in various biochemical assays.

The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their

potency against different kinases.
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Biochemical IC50 Data
Kinase Target ODM-203 IC50 (nM) Dovitinib IC50 (nM)

FGFR Family

FGFR1 11[7] 8[5][6]

FGFR2 16[7] 21[8]

FGFR3 6[7] 9[5][6]

FGFR4 35[7] -

VEGFR Family

VEGFR1 26[7] 10[5][6]

VEGFR2 9[7] 13[5][6]

VEGFR3 5[7] 8[5][6]

Key Off-Targets

c-Kit - 2[5][6]

FLT3 - 1[5][6]

PDGFRα <100[9] 27[5]

PDGFRβ - 210[5]

CSF-1R - 36[5][6]

RET <100[9] -

DDR1 <100[9] -

"-" indicates data not readily available in the cited sources.

Broad Kinase Panel Screening
In a comprehensive in vitro screen against 317 human kinases at a 1 µM concentration, the

differing selectivity profiles of the two compounds were stark. ODM-203 inhibited only 9

additional kinases by more than 70%.[9] In contrast, dovitinib inhibited 74 kinases under the
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same conditions, highlighting its broader activity spectrum.[9] Of the few off-targets for ODM-
203, six were inhibited with an IC50 of less than 100 nM, including DDR1, MAP4K4, MINK1,

RET, PDGFRα, and SIK2.[9]

Signaling Pathways and Experimental Workflows
To contextualize the activity of these inhibitors, it is crucial to visualize the signaling pathways

they target and the experimental methods used to determine their selectivity.

FGFR/VEGFR Signaling Pathway
Both FGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and

autophosphorylate, initiating downstream signaling cascades. These pathways, including the

RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and

angiogenesis. Inhibition by compounds like ODM-203 and dovitinib blocks these downstream

signals.
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Simplified FGFR/VEGFR Signaling Pathway
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In Vitro Kinase Selectivity Profiling Workflow
The determination of kinase inhibitor selectivity typically follows a standardized workflow, often

utilizing radiometric assays. This involves measuring the transfer of a radiolabeled phosphate

from ATP to a substrate by the kinase in the presence of the inhibitor.
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General Workflow for Radiometric Kinase Assay
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Experimental Protocols
The IC50 values and selectivity data presented are predominantly derived from in vitro

biochemical assays.

Radiometric Kinase Assay (Used for ODM-203 and Dovitinib Profiling):

This method is considered a gold standard for directly measuring kinase activity.[10]

Reaction Setup: Specific kinase/substrate pairs are prepared in a standard reaction buffer

(e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM Na3VO4, 2 mM DTT).[11]

Inhibitor Addition: The test compounds (ODM-203 or dovitinib) are added in a series of

concentrations.

Reaction Initiation: The kinase reaction is initiated by adding a mix of unlabeled ATP and

radiolabeled ATP (e.g., [γ-33P]ATP).[9][11] The ATP concentration is often kept at or near the

Km value for each kinase to ensure accurate potency measurement.[12]

Incubation: The reaction mixtures are incubated for a set period (e.g., 30 minutes at 30°C) to

allow for substrate phosphorylation.[13]

Detection: The reaction is stopped, and the phosphorylated substrate is separated from the

unincorporated radiolabeled ATP, typically by spotting the mixture onto phosphocellulose

filter paper which binds the substrate.[10][13]

Quantification: The amount of radioactivity incorporated into the substrate is measured using

a phosphorimager.[13] Kinase activity is then expressed as the percentage of remaining

activity compared to a vehicle control, and IC50 values are calculated from the dose-

response curves.[9]

Selectivity Profile Comparison
Target Potency: Both ODM-203 and dovitinib are potent inhibitors of FGFR and VEGFR

family kinases, with IC50 values in the low nanomolar range.[1][5] ODM-203 is described as

equipotent against both families, meaning it inhibits them with similar potency.[1][2]
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Selectivity: The most significant difference lies in their selectivity. ODM-203 is a highly

selective inhibitor, with minimal off-target activity in broad kinase screening.[9] This suggests

a lower potential for side effects mediated by inhibition of other kinases.

Off-Target Profile: Dovitinib is a multi-targeted inhibitor with significant activity against other

RTK families, notably FLT3 and c-Kit, as well as PDGFR and CSF-1R.[4][6] This broader

profile may offer therapeutic advantages in cancers driven by these additional targets but

also increases the likelihood of off-target effects.[14] The inhibition of 74 kinases in a large

panel screen, compared to just 9 for ODM-203, quantitatively underscores this difference.[9]

Conclusion
ODM-203 and dovitinib are both potent inhibitors of the key pro-angiogenic and oncogenic

kinases, FGFR and VEGFR. The primary distinction between them is their selectivity profile.

ODM-203 is a highly selective, equipotent inhibitor of the FGFR and VEGFR families with a

narrow off-target profile. Dovitinib, while also potent against FGFRs and VEGFRs, exhibits a

much broader range of activity against other kinase families. This fundamental difference is

critical for researchers selecting an inhibitor for a specific biological question or for drug

development professionals considering the therapeutic window and potential side effect profile

of a clinical candidate. The choice between a highly selective inhibitor like ODM-203 and a

multi-targeted agent like dovitinib will depend on the specific research or clinical context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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